5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by the presence of bromine, methyl, and trifluoromethyl groups on its pyrazole ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves halogenation and trifluoromethylation reactions. One common method is the halogenation of 3-methyl-4-(trifluoromethyl)-1H-pyrazole using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Bromates or hypobromites.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its derivatives have been studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases.
Industry: In industry, the compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a flame retardant and in material science.
Mechanism of Action
The mechanism by which 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Similar in structure but differs in the heterocyclic ring system.
3,5-Bis(trifluoromethyl)bromobenzene: Contains similar functional groups but has a benzene ring instead of a pyrazole ring.
Uniqueness: 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole is unique due to its combination of halogenated and methylated groups on the pyrazole ring, which imparts distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-bromo-5-methyl-4-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-2-3(5(7,8)9)4(6)11-10-2/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTYIKUQBSRRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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